molecular formula C6H5N3O B13350501 Pyrazolo[1,5-a]pyrimidin-7(6H)-one

Pyrazolo[1,5-a]pyrimidin-7(6H)-one

Cat. No.: B13350501
M. Wt: 135.12 g/mol
InChI Key: YPADPJPUCQNDOM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazolopyrimidines with various functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-a]pyrimidin-7(6H)-one stands out due to its unique structural features and versatile reactivity, making it a valuable scaffold for the development of novel therapeutic agents and materials. Its ability to undergo various chemical transformations and exhibit diverse biological activities further enhances its significance in scientific research and industrial applications .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

6H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C6H5N3O/c10-6-2-3-7-5-1-4-8-9(5)6/h1,3-4H,2H2

InChI Key

YPADPJPUCQNDOM-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC=NN2C1=O

Origin of Product

United States

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